Norcamphane, 2-(chloromercuri)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Norcamphane, 2-(chloromercuri)-3-methoxy- typically involves the mercuration of norcamphane derivatives. One common method involves the reaction of norcamphane with mercuric chloride in the presence of a suitable solvent such as acetone. The reaction conditions often require cooling to maintain the stability of the intermediate compounds. The resulting product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Norcamphane, 2-(chloromercuri)-3-methoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromercuri group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield simpler derivatives.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include mercuric chloride, sodium nitrite, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Norcamphane, 2-(chloromercuri)-3-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Norcamphane, 2-(chloromercuri)-3-methoxy- involves its interaction with specific molecular targets. The chloromercuri group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Norcamphane, 2-(chloromercuri)-3-methoxy- can be compared with other similar compounds such as:
Norcamphor: An analog of camphor without the three methyl groups.
Camphor: A well-known bicyclic monoterpenoid with three methyl groups.
2-Norbornanone: Another bicyclic ketone similar to norcamphor.
Properties
CAS No. |
42085-80-3 |
---|---|
Molecular Formula |
C8H13ClHgO |
Molecular Weight |
361.23 g/mol |
IUPAC Name |
chloro-(3-methoxy-2-bicyclo[2.2.1]heptanyl)mercury |
InChI |
InChI=1S/C8H13O.ClH.Hg/c1-9-8-5-6-2-3-7(8)4-6;;/h5-8H,2-4H2,1H3;1H;/q;;+1/p-1 |
InChI Key |
PRGQCMPQXJUYLJ-UHFFFAOYSA-M |
Canonical SMILES |
COC1C2CCC(C2)C1[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.